

# Studies comparing cleavable vs. non-cleavable linkers for ADCs

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Br-PEG4-OH

Cat. No.: B1667892

[Get Quote](#)

## A Comparative Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

The design of an antibody-drug conjugate (ADC) is a multifaceted process where the linker, the bridge between the antibody and the cytotoxic payload, plays a pivotal role in its therapeutic success. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release, influencing the ADC's stability, efficacy, and toxicity profile.<sup>[1]</sup> This guide provides a comprehensive comparison of these two linker strategies, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for ADC development.

## Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

The primary distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.<sup>[2]</sup> Cleavable linkers are designed to be severed under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells.<sup>[3]</sup> In contrast, non-cleavable linkers rely on the complete degradation of the antibody component in the lysosome to release the payload.<sup>[4]</sup>

## Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers exploit the unique characteristics of tumor cells to trigger payload release.<sup>[5]</sup> This targeted release can lead to a potent "bystander effect," where the liberated, cell-permeable payload can eliminate neighboring antigen-negative tumor cells.<sup>[3]</sup> However, a potential drawback is the risk of premature payload release in systemic circulation, which can cause off-target toxicity.<sup>[6]</sup>

There are three main types of cleavable linkers based on their cleavage mechanism:

- **Protease-Sensitive Linkers:** These linkers, such as those containing a valine-citrulline (VC) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.<sup>[4][5]</sup>
- **pH-Sensitive Linkers:** Hydrazone linkers are a key example of this type. They remain stable at the neutral pH of the bloodstream but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).<sup>[7][8]</sup>
- **Glutathione-Sensitive Linkers:** Disulfide linkers are designed to be cleaved in the presence of high intracellular concentrations of reducing agents like glutathione, which is more abundant inside cells than in the plasma.<sup>[7][8]</sup>

## Non-Cleavable Linkers: Lysosomal Degradation-Dependent Release

Non-cleavable linkers, such as the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, offer greater stability in the bloodstream.<sup>[4]</sup> The payload is released only after the ADC is internalized and the antibody is completely degraded by lysosomal enzymes.<sup>[9]</sup> This enhanced stability often translates to a wider therapeutic window and reduced off-target toxicity.<sup>[4]</sup> However, the released payload from a non-cleavable linker is typically the drug molecule with the linker and a residual amino acid from the antibody attached.<sup>[10]</sup> This complex is often less membrane-permeable, which can limit the bystander effect.<sup>[11]</sup>

## Comparative Performance Data

The choice of linker technology significantly impacts the performance of an ADC. The following tables summarize quantitative data from various studies comparing cleavable and non-

cleavable linkers.

| Linker Type   | ADC Example                | Target     | In Vitro Potency (IC50)             | In Vivo Efficacy (Tumor Model)   | Plasma Stability              | Reference            |
|---------------|----------------------------|------------|-------------------------------------|----------------------------------|-------------------------------|----------------------|
| Cleavable     | Mc-VC-PAB-MMAE ADC         | CD30       | High                                | Significant tumor regression     | High plasma stability         | <a href="#">[12]</a> |
| Cleavable     | Mc-EVC-PAB-MMAE ADC        | CD30       | High                                | Comparable to Mc-VC-PAB-MMAE ADC | High plasma stability         | <a href="#">[12]</a> |
| Cleavable     | Silyl ether-MMAE conjugate | N/A        | N/A                                 | N/A                              | t1/2 > 7 days in human plasma | <a href="#">[13]</a> |
| Non-cleavable | SMCC-DM1 ADC               | EGFR/EpCAM | Lower than CX-DM1 ADC               | Less active than CX-DM1 ADC      | High                          | <a href="#">[13]</a> |
| Non-cleavable | CX-DM1 ADC                 | EGFR/EpCAM | Significantly improved vs. SMCC-DM1 | More active than SMCC-DM1 ADC    | High                          | <a href="#">[13]</a> |

| Linker Type   | Key Advantages   | Key Disadvantages   | Approved ADCs   |
|---------------|--|---|---|
| Cleavable     | Bystander effect, versatile mechanisms of action.[3][9]                          | Potential for premature payload release and off-target toxicity.[6]   | Adcetris (brentuximab vedotin), Polivy (polatuzumab vedotin).[12] |
| Non-cleavable | High plasma stability, wider therapeutic window, reduced off-target toxicity.[4] | Limited bystander effect, dependent on lysosomal degradation.[11][14] | Kadcyla (ado-trastuzumab emtansine).[4][5]                        |

A meta-analysis of clinical trials involving 7,879 patients showed that ADCs with cleavable linkers were associated with a higher incidence of grade  $\geq 3$  adverse events (47%) compared to those with non-cleavable linkers (34%).[15][16] This suggests that the enhanced stability of non-cleavable linkers may translate to a better safety profile in the clinic.

## Experimental Protocols

Evaluating the performance of different linker technologies requires a suite of well-defined experiments. Below are detailed methodologies for key assays used in ADC development.

### In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.  
[3]

Methodology:

- Incubate the ADC at a specific concentration (e.g., 100  $\mu\text{g/mL}$ ) in plasma from relevant species (e.g., human, mouse) at 37°C.[3][17]
- Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[3]
- Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[3] This can be done using techniques like ELISA for intact ADC and LC-MS for the free payload.[7]

## In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

- Plate cancer cells expressing the target antigen at a suitable density.
- Treat the cells with serial dilutions of the ADC for a defined period (e.g., 72-96 hours).
- Assess cell viability using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
- Calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) by fitting the dose-response data to a four-parameter logistic curve.

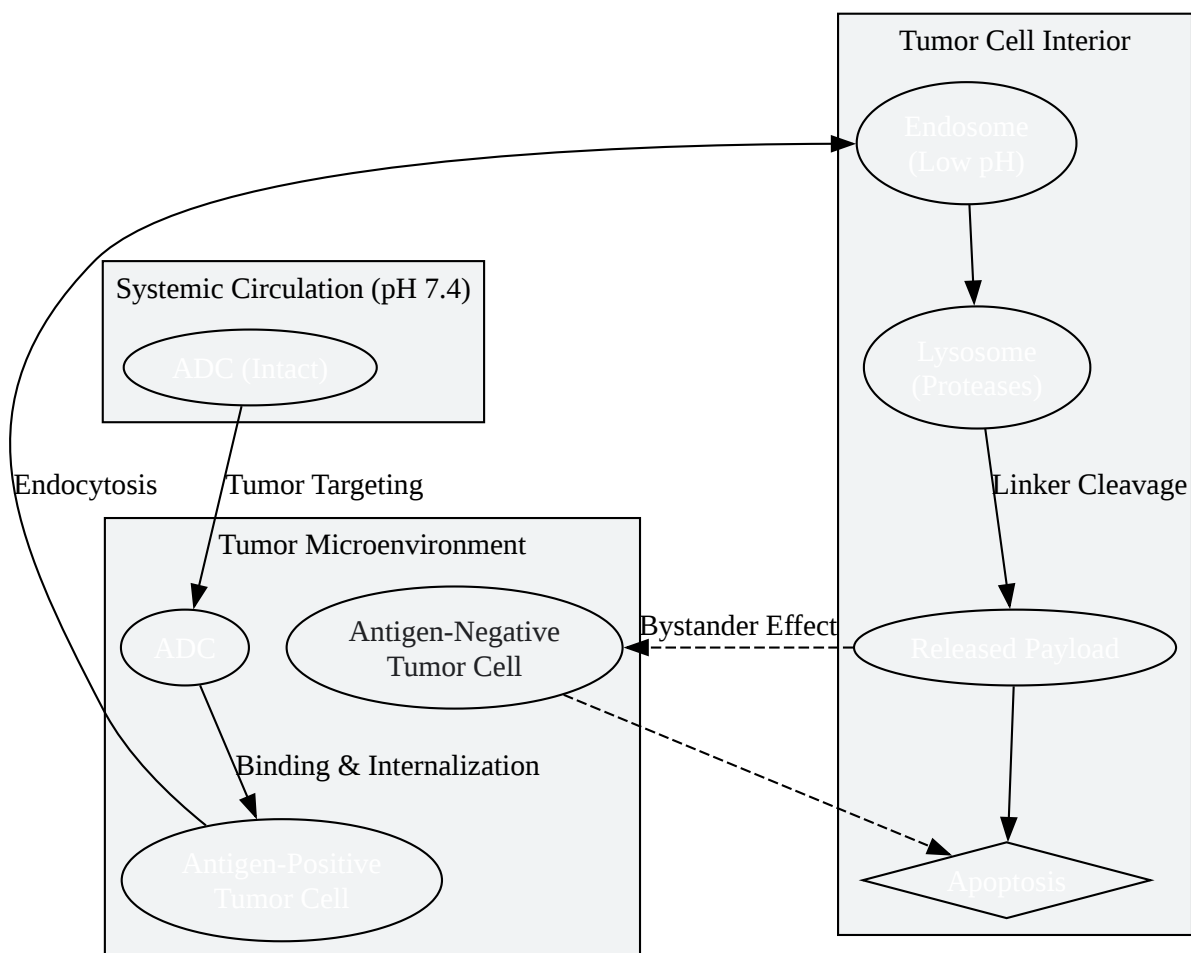
## In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

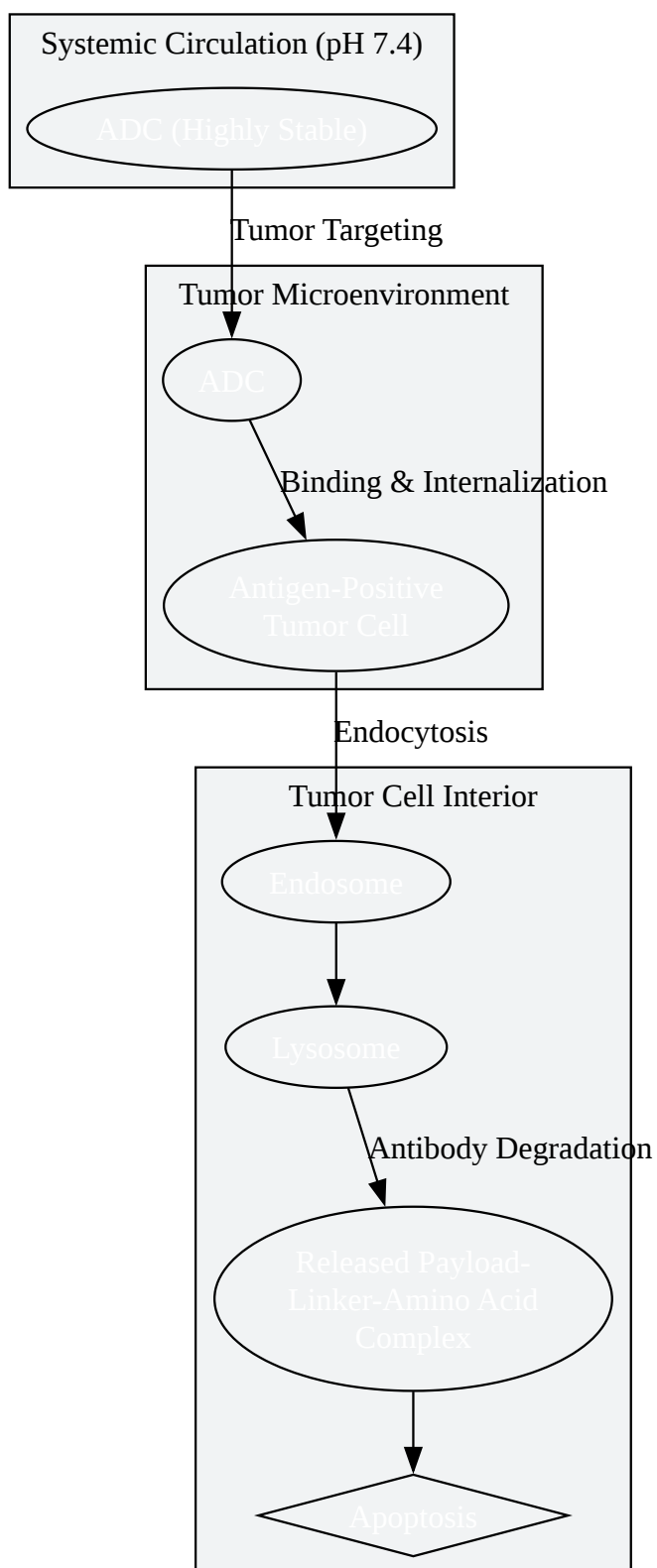
Methodology:

- Implant human tumor cells subcutaneously into immunocompromised mice.
- Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, ADC, etc.).
- Administer the ADC intravenously at various dose levels and schedules.
- Measure tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker assessment).

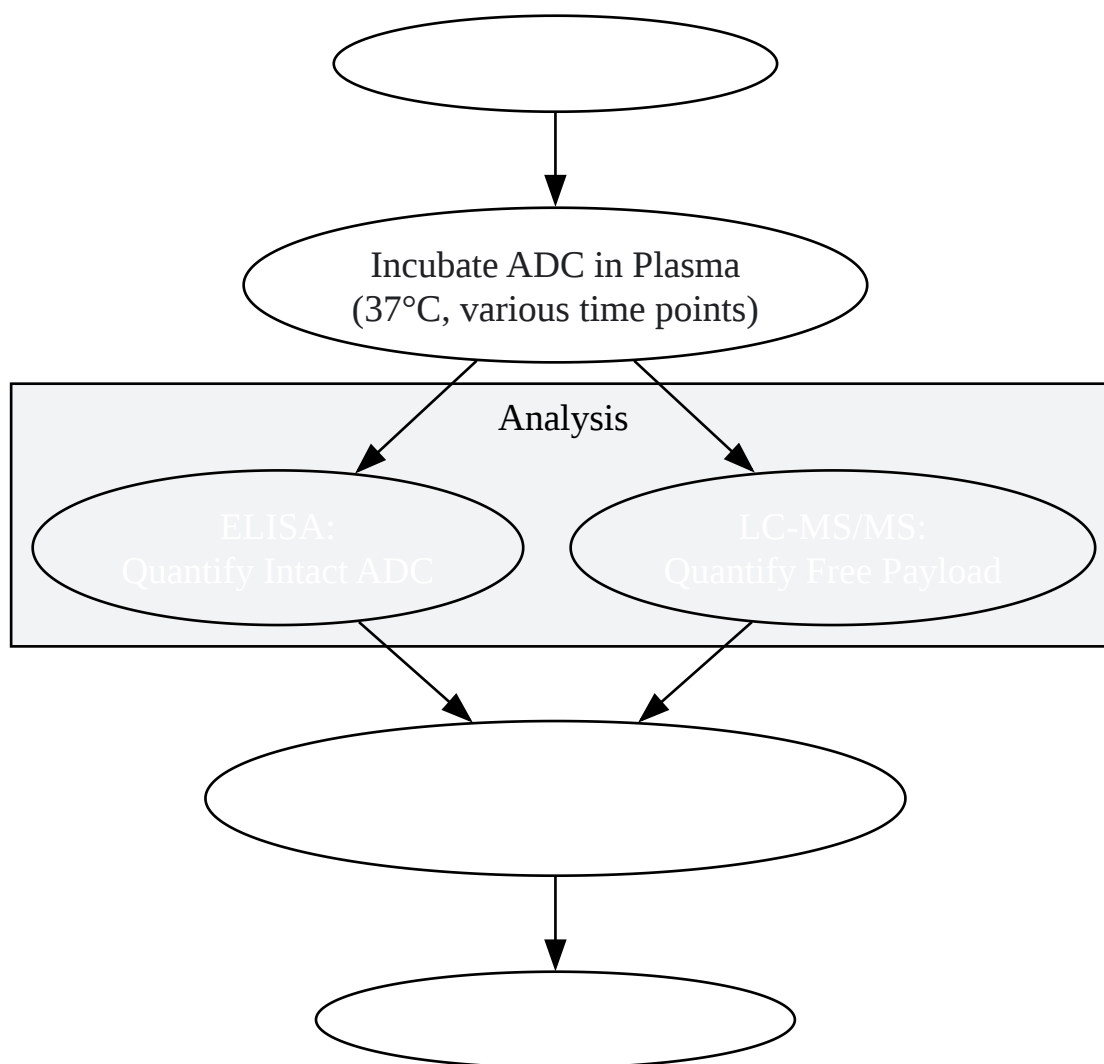
## Visualizing ADC Mechanisms and Workflows



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

## Conclusion

The selection of a cleavable or non-cleavable linker is a critical decision in the design of an ADC, with profound implications for its clinical success. Cleavable linkers offer the advantage of a bystander effect, which can be beneficial for treating heterogeneous tumors.[3] However, this comes with a potential risk of off-target toxicity due to premature payload release.[6] Non-cleavable linkers provide enhanced plasma stability, which can lead to a better safety profile and a wider therapeutic window.[4] Ultimately, the optimal linker choice is not universal and depends on various factors, including the target antigen, the tumor type, and the properties of the payload.[9] A thorough evaluation of different linker strategies, using the experimental approaches outlined in this guide, is essential for the development of safe and effective antibody-drug conjugates.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. adc.bocsci.com [adc.bocsci.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. adcreview.com [adcreview.com]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. books.rsc.org [books.rsc.org]
- 11. genemedi.net [genemedi.net]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 15. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Studies comparing cleavable vs. non-cleavable linkers for ADCs]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1667892#studies-comparing-cleavable-vs-non-cleavable-linkers-for-adcs>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)